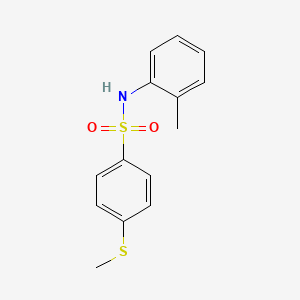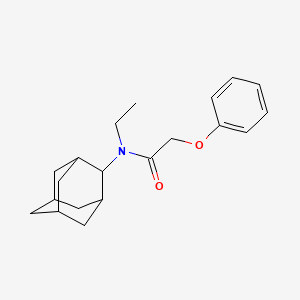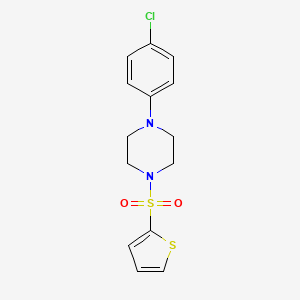![molecular formula C16H16N2O4 B5792954 (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE](/img/structure/B5792954.png)
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. The compound’s structure features a (Z)-configuration, indicating the specific geometric arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE can be achieved through several methods. One common approach involves the Eschenmoser coupling reaction, which is a highly modular method. This reaction typically starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions are generally mild and scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Eschenmoser coupling reactions. The process is optimized to ensure high yields and purity, often exceeding 70% . The scalability of this method allows for efficient production, meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is used as a building block for synthesizing more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has been studied for its role in inhibiting certain enzymes, which could lead to the development of new drugs for treating diseases such as cancer and neurodegenerative disorders .
Industry
Industrially, the compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and growth . By blocking these enzymes, the compound can modulate cellular functions and potentially treat diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(Z)-AMINO(PHENYL)METHYLIDENE]BENZENECARBOHYDRAZONAMIDE: This compound shares a similar structure but differs in its functional groups and applications.
(Z)-3-[AMINO(PHENYL)METHYLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONES: These compounds are also synthesized using Eschenmoser coupling reactions and have shown significant biological activity.
Uniqueness
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE stands out due to its specific (Z)-configuration and the presence of 3,4-dimethoxybenzoate
Eigenschaften
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-13-9-8-12(10-14(13)21-2)16(19)22-18-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJXYPSAODFFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5792871.png)
![7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one](/img/structure/B5792877.png)
![7-(FURAN-2-YL)-8-(2-METHOXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B5792879.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5792888.png)
![2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(4-nitrophenyl)guanidine](/img/structure/B5792892.png)
![1-[(4-TERT-BUTYLPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5792899.png)
![methyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5792909.png)


![ethyl 2-[(ethylsulfonyl)amino]benzoate](/img/structure/B5792926.png)
![6-amino-4-[4-(dimethylamino)phenyl]-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B5792940.png)
METHANONE](/img/structure/B5792943.png)

